Hept-4-EN-6-YN-1-OL
CAS No.: 135511-17-0
Cat. No.: VC0164299
Molecular Formula: C7H10O
Molecular Weight: 110.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135511-17-0 |
|---|---|
| Molecular Formula | C7H10O |
| Molecular Weight | 110.15 |
| IUPAC Name | hept-4-en-6-yn-1-ol |
| Standard InChI | InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,3-4,8H,5-7H2 |
| SMILES | C#CC=CCCCO |
Introduction
Chemical Identity and Structure
Molecular Composition and Nomenclature
Hept-4-EN-6-YN-1-OL is an organic compound with the molecular formula C7H10O, containing seven carbon atoms, ten hydrogen atoms, and one oxygen atom. The IUPAC name systematically describes its structure: "hept" indicates the seven-carbon backbone, "4-en" signifies a double bond at the fourth carbon position, "6-yn" denotes a triple bond at the sixth carbon position, and "1-ol" identifies a hydroxyl group at the first carbon position. The compound has been assigned the CAS registry number 135511-17-0, which serves as its unique identifier in chemical databases and literature.
The structural configuration of Hept-4-EN-6-YN-1-OL can be represented by the canonical SMILES notation C#CC=CCCCO, which encodes its molecular arrangement in a linear format that can be interpreted by chemical software. This notation highlights the presence of the terminal alkyne (C#C), the internal alkene (C=C), and the primary alcohol group (O) within the molecule. The InChI notation for the compound is InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,3-4,8H,5-7H2, providing another standardized representation of its structure.
The unique combination of functional groups in Hept-4-EN-6-YN-1-OL—specifically the alkene, alkyne, and hydroxyl groups—creates a distinctive electronic environment that influences its chemical behavior, reactivity patterns, and potential applications in various chemical processes. This multifunctional nature makes it an interesting subject for study in organic chemistry and related fields.
Structural Characteristics
The structural arrangement of Hept-4-EN-6-YN-1-OL features a linear seven-carbon chain with three key functional groups positioned at specific locations. The hydroxyl group (-OH) at position C-1 creates a primary alcohol functionality, which contributes to the compound's polarity and hydrogen-bonding capabilities. The carbon-carbon double bond (C=C) at position C-4 introduces an alkene functionality that creates a region of π-electron density within the molecule. The carbon-carbon triple bond (C≡C) at position C-6 provides an alkyne functionality with its characteristic linear geometry and additional π-electron density.
This specific arrangement of functional groups creates a molecule with varied electron distribution and multiple reactive sites. The presence of both π-bonded systems (alkene and alkyne) establishes regions of electron density that can participate in addition reactions and other transformations typical of unsaturated compounds. The distance between these functional groups is sufficient to allow for selective reactions at each site under controlled conditions, making Hept-4-EN-6-YN-1-OL a potentially valuable building block in organic synthesis.
Physical and Chemical Properties
Physical Properties
Hept-4-EN-6-YN-1-OL possesses physical properties consistent with its molecular structure and functional group composition. With a molecular weight of 110.15 g/mol, the compound is classified as a low molecular weight organic substance. Based on its structure and comparable compounds, it is likely to exist as a colorless to pale yellow liquid at standard temperature and pressure, though exact experimental data on its physical state is limited in the available literature.
The presence of a hydroxyl group confers a degree of polarity to the molecule, resulting in hydrogen bonding capabilities that influence its solubility profile. Hept-4-EN-6-YN-1-OL is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents, with moderate solubility in water due to its hydroxyl group. The compound's boiling point is anticipated to be higher than that of similar hydrocarbons of the same carbon count due to the hydrogen bonding capability of the hydroxyl group, likely falling in the range of 170-200°C at atmospheric pressure.
The density of Hept-4-EN-6-YN-1-OL is estimated to be slightly less than water, in the range of 0.85-0.95 g/cm³, which is typical for organic compounds with this carbon count and functional group composition. The refractive index, another important physical property for identification and purity assessment, would likely fall in the range of 1.45-1.50, consistent with similar oxygenated organic compounds containing unsaturated bonds.
Table 1: Estimated Physical Properties of Hept-4-EN-6-YN-1-OL
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Physical State | Liquid at room temperature | Based on similar organic compounds |
| Color | Colorless to pale yellow | Typical for unsaturated alcohols |
| Odor | Mild, possibly sweet or alcohol-like | Common for unsaturated alcohols |
| Boiling Point | 170-200°C | Based on similar alcohols with unsaturation |
| Density | 0.85-0.95 g/cm³ | Typical for compounds of this class |
| Refractive Index | 1.45-1.50 | Common for oxygenated organics with unsaturation |
| Solubility in Water | Moderate to low | Based on one hydroxyl group with hydrophobic chain |
| Solubility in Organic Solvents | High in polar organics | Based on functional group composition |
Chemical Reactivity
The chemical reactivity of Hept-4-EN-6-YN-1-OL is dominated by the presence of its three functional groups, each capable of participating in distinct reaction types. The primary alcohol functionality at C-1 can undergo typical alcohol reactions, including oxidation to form an aldehyde or carboxylic acid, esterification with carboxylic acids, and nucleophilic substitution when converted to a better leaving group. The hydroxyl group can also participate in hydrogen bonding, affecting both intramolecular and intermolecular interactions.
The alkene group at position C-4 is susceptible to addition reactions characteristic of carbon-carbon double bonds. These include electrophilic additions such as hydrohalogenation (addition of HX), hydration (addition of H2O in the presence of acid catalysts), and halogenation (addition of X2). The alkene can also participate in oxidation reactions, including epoxidation to form epoxides and hydroxylation to form diols. Additionally, the double bond can undergo hydrogenation to form the corresponding saturated structure when treated with hydrogen in the presence of suitable catalysts.
The alkyne functionality at position C-6 provides a site for reactions typical of carbon-carbon triple bonds. These include partial hydrogenation to form cis- or trans-alkenes depending on the catalyst used, complete hydrogenation to form alkanes, and addition reactions with halogens to form tetrahalides. The terminal alkyne can also be deprotonated with strong bases to form acetylide anions, which can act as nucleophiles in substitution and addition reactions. Additionally, the alkyne can participate in cycloaddition reactions, including click chemistry protocols and Diels-Alder reactions.
The presence of multiple functional groups in Hept-4-EN-6-YN-1-OL creates opportunities for selective reactions based on the differential reactivity of each group. For example, the alkyne group is generally more reactive toward nucleophilic additions than the alkene group, allowing for selective transformations. Similarly, the primary alcohol can be selectively oxidized in the presence of the carbon-carbon unsaturations using appropriate oxidizing agents and conditions.
Synthesis Methods
Laboratory Synthesis Approaches
The synthesis of Hept-4-EN-6-YN-1-OL can be accomplished through various synthetic strategies, each with specific advantages depending on the available starting materials and desired scale. One effective approach involves the sequential installation of functional groups onto a suitable carbon framework, typically beginning with commercially available precursors. The alkene and alkyne functionalities can be introduced through elimination reactions, while the hydroxyl group may be incorporated through nucleophilic substitution or reduction of a carbonyl compound.
A potential synthetic route might begin with 4-pentyn-1-ol, which already contains the terminal alkyne and primary alcohol functionalities. This compound could be extended through a two-carbon homologation process, such as a Wittig reaction or other olefination methods, to introduce the alkene functionality at the appropriate position. The Wittig reaction would involve treating an aldehyde derivative of 4-pentyn-1-ol with an appropriate phosphonium ylide to establish the carbon-carbon double bond with control over its stereochemistry.
Another approach could involve palladium-catalyzed coupling reactions, which have become powerful tools in organic synthesis for creating carbon-carbon bonds. A Sonogashira coupling between a vinyl halide and a terminal alkyne could be employed to construct the enyne framework, followed by functional group transformations to introduce the hydroxyl group at the desired position. This method would allow for the modular assembly of the molecule from simpler building blocks, potentially offering advantages in terms of flexibility and stereochemical control.
Alternatively, ring-opening strategies starting from cyclic precursors could be considered. For example, a suitably functionalized cyclopropane or cyclobutane derivative could undergo ring-opening to reveal the linear carbon chain with appropriately positioned functional groups. This approach would require careful selection of the cyclic precursor and reaction conditions to ensure the correct regiochemical outcome of the ring-opening process.
Industrial Production Considerations
The industrial production of Hept-4-EN-6-YN-1-OL would need to address several key considerations beyond those relevant to laboratory-scale synthesis. Economic factors would significantly influence the choice of synthetic route, with emphasis on cost-effective starting materials, minimizing the number of synthetic steps, and optimizing reaction conditions for maximum yield and selectivity. The availability and cost of catalysts, especially those containing precious metals such as palladium, would be important considerations in process development.
Scalability is another critical factor, as laboratory procedures often cannot be directly translated to industrial scale due to heat transfer limitations, mixing efficiency, and safety concerns. Continuous flow processes might offer advantages over batch reactions for certain transformations, allowing for better control of reaction parameters and safer handling of potentially hazardous intermediates or conditions. The development of heterogeneous catalytic systems could also provide benefits in terms of catalyst recovery and reuse, reducing production costs.
Safety considerations would be paramount in industrial production, particularly given the presence of unsaturated bonds that can pose stability issues. The potential for hazardous exothermic reactions, formation of peroxides, or polymerization under certain conditions would need to be carefully assessed and mitigated through appropriate engineering controls and operating procedures. The flammability of the compound and its intermediates would also need to be considered in the design of production facilities and storage arrangements.
Environmental impact would be an increasingly important consideration, with emphasis on minimizing waste generation, reducing solvent usage, and employing greener reaction conditions where possible. This might involve the exploration of alternative reaction media, such as aqueous systems or recyclable ionic liquids, and the development of catalytic processes that operate under milder conditions with higher atom economy. Regulatory compliance would also be essential, with consideration of relevant chemical control regulations and workplace exposure limits.
Table 2: Comparison of Potential Synthesis Routes for Hept-4-EN-6-YN-1-OL
Analytical Characterization
Spectroscopic Analysis
The structural confirmation and purity assessment of Hept-4-EN-6-YN-1-OL typically involve a combination of spectroscopic techniques, each providing complementary information about the compound's molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation, with both proton (¹H) and carbon (¹³C) NMR providing valuable insights into the carbon framework and functional group arrangement. In the ¹H NMR spectrum, characteristic signals would be expected for the terminal alkyne proton (approximately 2.4-2.5 ppm), the alkene protons (5.4-5.7 ppm), and the hydroxyl proton (variable chemical shift depending on concentration and solvent, typically 1.5-3.5 ppm). The methylene protons adjacent to the hydroxyl group would appear around 3.6-3.7 ppm, while other methylene groups would show signals at higher field strengths.
The ¹³C NMR spectrum would feature distinctive signals for the sp-hybridized carbons of the alkyne functionality (approximately 68-85 ppm), the sp²-hybridized carbons of the alkene group (120-140 ppm), and the carbon bearing the hydroxyl group (60-65 ppm). Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide additional structural confirmation by establishing connectivity patterns between different atoms within the molecule.
Infrared (IR) spectroscopy offers valuable information about the functional groups present in Hept-4-EN-6-YN-1-OL. Characteristic absorption bands would include the O-H stretching vibration (3200-3600 cm⁻¹), C-H stretching vibrations for sp, sp², and sp³ hybridized carbons (3300, 3000-3100, and 2850-2950 cm⁻¹, respectively), C≡C stretching (2100-2260 cm⁻¹), C=C stretching (1640-1680 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹). The pattern and intensity of these absorption bands provide confirmation of the functional groups present and can help assess sample purity.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of Hept-4-EN-6-YN-1-OL. The molecular ion peak would be expected at m/z 110, corresponding to the molecular formula C7H10O. Fragmentation patterns would likely include loss of water (M-18), cleavage at the allyl position, and other characteristic fragmentations that can be compared with spectra of known compounds or theoretical predictions to confirm the structure.
Chromatographic Methods
Chromatographic techniques play a crucial role in the purification and purity assessment of Hept-4-EN-6-YN-1-OL. Gas Chromatography (GC) is particularly suitable for this relatively low molecular weight, volatile compound, allowing for separation from synthetic impurities and determination of isomeric purity. The use of flame ionization detectors (FID) provides sensitive detection, while coupling with mass spectrometry (GC-MS) enables identification of the separated components based on their mass fragmentation patterns. Typical GC conditions might involve a non-polar stationary phase such as 5% phenyl/95% dimethylpolysiloxane, with a temperature program starting around 50-60°C and increasing to 200-250°C.
High-Performance Liquid Chromatography (HPLC) offers an alternative separation technique, particularly useful if thermal stability is a concern or if derivatization is required for enhanced detection. Reversed-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases would be typical for a compound like Hept-4-EN-6-YN-1-OL. UV detection at wavelengths absorbing the alkene and alkyne chromophores (typically 190-220 nm) would provide adequate sensitivity, while refractive index detection might be employed for quantitative analysis.
Thin-Layer Chromatography (TLC) serves as a rapid analytical technique for monitoring reaction progress and preliminary purity assessment. Suitable systems might include silica gel plates with hexane/ethyl acetate mixtures as the mobile phase. Visualization could be achieved using UV light (if concentration permits), iodine vapor, or staining reagents such as potassium permanganate or phosphomolybdic acid, which react with the unsaturated bonds to produce colored spots.
For preparative purposes, column chromatography using silica gel or alumina as the stationary phase provides an effective means of purification. Gradient elution with increasing polarity (e.g., from hexane to ethyl acetate) allows for separation of Hept-4-EN-6-YN-1-OL from related impurities based on differences in polarity and interaction with the stationary phase. The progress of separation can be monitored using TLC, with fractions containing the pure compound combined and concentrated for further use or characterization.
Table 3: Analytical Methods for Characterization of Hept-4-EN-6-YN-1-OL
| Analytical Technique | Information Provided | Key Parameters/Features |
|---|---|---|
| ¹H NMR | Proton environments, coupling patterns | Terminal alkyne (~2.5 ppm), alkene (5.4-5.7 ppm), CH₂OH (~3.6 ppm) |
| ¹³C NMR | Carbon environments | Alkyne carbons (68-85 ppm), alkene carbons (120-140 ppm) |
| IR Spectroscopy | Functional group identification | O-H (3200-3600 cm⁻¹), C≡C (2100-2260 cm⁻¹), C=C (1640-1680 cm⁻¹) |
| Mass Spectrometry | Molecular weight, fragmentation pattern | M⁺ at m/z 110, M-H₂O at m/z 92 |
| Gas Chromatography | Purity assessment, isomer separation | Non-polar column, temperature program 50-250°C |
| HPLC | Alternative separation technique | C18 column, MeOH/H₂O mobile phase, UV detection |
| TLC | Reaction monitoring, purity checking | Silica gel, hexane/EtOAc, KMnO₄ staining |
| Biological Activity | Potential Mechanisms | Structural Features Contributing to Activity |
|---|---|---|
| Antimicrobial | Membrane disruption, enzyme inhibition | Lipophilic chain, reactive functional groups |
| Anticancer | DNA interaction, inhibition of cellular pathways | Alkyne group, potential for Michael addition |
| Anti-inflammatory | Modulation of inflammatory mediators | Unsaturated bonds, hydroxyl group |
| Antioxidant | Free radical scavenging | Conjugated system, hydroxyl group |
| Enzyme Inhibition | Interaction with active site residues | Multiple functional groups for binding |
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